molecular formula C14H10N2O5S B8810387 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 4095-85-6

1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No. B8810387
CAS RN: 4095-85-6
M. Wt: 318.31 g/mol
InChI Key: DZXNARMBWJFBGD-UHFFFAOYSA-N
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Description

1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a useful research compound. Its molecular formula is C14H10N2O5S and its molecular weight is 318.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4095-85-6

Product Name

1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

1,4-diamino-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C14H10N2O5S/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18/h1-5H,15-16H2,(H,19,20,21)

InChI Key

DZXNARMBWJFBGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

60 parts of 1,4-diaminoanthraquinone are added to 228 parts of 25% oleum over one hour and then 20 parts of pyridine are added. The temperature of the reaction mixture is 70°-80° C. and is further raised to 120° C. The reaction mixture is stirred at this temperature for 3 hours, then cooled to 70°-80° C., and 220 parts of water are slowly added dropwise. The resultant thick suspension is filtered at room temperature and the filter cake is washed with 100 parts of 50% sulfuric acid and subsequently dispersed in water. The pH of the aqueous suspension is then adjusted to 7.5 with 35% sodium hydroxide solution, whereupon the 1,4-diaminoanthraquinone-2sulfonic acid goes into solution. The solution is then heated to 85°-90° C. and 40 parts of magnesium sulfate are added. Upon cooling the reaction solution, the 1,4-diaminoanthraquinone-2-sulfonic acid crystallises in the form of the magnesium salt, which is isolated by filtration, washed with a 5% solution of magnesium sulfate and dried, affording 72.4 parts of the magnesium salt of 1,4-diaminoanthraquinone-2-sulfonic acid, corresponding to a yield of 85%. According to chromatographic analysis, the product is homogeneous with a trace of starting material. The Rf value is 0.57, which confirms that this product is identical with that obtained in Example 1.
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Synthesis routes and methods II

Procedure details

80 parts of leuco-1,4-diaminoanthraquinone are added to 270 parts of 100% sulfuric acid over 30 minutes, the temperature rising to 65°-70° C. The solution is heated to 110° C. and then 90 parts of 66% oleum are added initially over 1 hour, followed by the dropwise addition of a further 80 parts of 66% oleum over the next 3 hours. The reaction mixture is then stirred for a further 4 hours at 110° C., cooled to room temperature and poured onto 255 parts of ice. The resultant brown suspension is filtered at room temperature, affording crude 1,4-diaminoanthraquinone-2-sulfonic acid which still contains sulfuric acid and is of sufficient purity that it can be used in this form direct for the dye synthesis, especially if the subsequent synthesis is carried out in sulfuric acid in any case.
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Synthesis routes and methods III

Procedure details

It must be described as extremely suprising that the reaction of 1-amino-4-bromo-anthraquinone-2-sulphonic acid with ammonia in water under the reaction conditions employed, under pressure, should take place so uniformly and smoothly to give 1,4-diamino-anthraquinone-2-sulphonic acid, without the formation of significant amounts of 1-amino-4-hydroxy-anthraquinone-2-sulphonic acid, as reported in German Patent Specification No. 1,142,174.
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